![molecular formula C15H13N3O4 B2752335 3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzonitrile CAS No. 2034462-52-5](/img/structure/B2752335.png)
3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzonitrile
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Description
3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzonitrile, also known as DOACB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DOACB is a synthetic compound that belongs to the class of oxazolidinone derivatives. It has a unique chemical structure that makes it an attractive candidate for various scientific research applications.
Scientific Research Applications
Synthesis of Heterocyclic Amino Acid Derivatives
This compound is utilized in the synthesis of new heterocyclic amino acid derivatives through aza-Michael addition reactions . These derivatives are significant due to their potential biological activities and can serve as building blocks for various synthetic products.
Development of Azetidine-based Pharmaceuticals
The azetidine ring found in this compound is known for its presence in natural products and synthetic molecules that exhibit a variety of biological activities . Its incorporation into drug molecules can improve pharmacokinetic properties and metabolic stability.
Polymer Synthesis
Azetidines, including the one , are applied in polymer synthesis. They can be used to create polymers with specific properties, such as antibacterial and antimicrobial coatings, CO2 adsorption capabilities, and materials for non-viral gene transfection .
Strain-driven Reactivity in Organic Synthesis
The considerable ring strain in azetidines drives unique reactivity, which is exploited in organic synthesis. This compound, due to its stable yet reactive nature, can be used under specific conditions to facilitate various organic reactions .
Ring-opening Polymerization
This compound can act as a monomer for anionic and cationic ring-opening polymerization, leading to the production of polyamines. These polyamines have applications ranging from CO2 capture to the creation of antimicrobial materials .
Drug Discovery and Chiral Templates
The unique structure of azetidines, including the one being analyzed, allows for their use as motifs in drug discovery. They can also serve as chiral templates in the synthesis of complex molecules, which is crucial in the development of new medications .
properties
IUPAC Name |
3-[3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c16-5-10-2-1-3-12(4-10)14(20)17-6-11(7-17)8-18-13(19)9-22-15(18)21/h1-4,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDRQSIPDKIICI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzonitrile |
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